LCST Tuning in Copolymer Gels
NIPAM copolymer LCST can be systematically tuned across a wide temperature window through comonomer selection and ratio adjustment. When copolymerized with acrylic acid (AAc), increasing AAc concentration in the preparative solution from 0% to 2.7% (based on total monomers) increased the composite LCST from 34.0 °C to 41.8 °C [1]. In a separate study, copolymerizing NIPAM with sodium acrylate (SA) or sodium methylacrylate (SMA) enabled LCST control between 32 °C and 45 °C [2]. For hydrophobically modified systems, the volume transition temperature (Tv) of NIPAM/N-tert-butylacrylamide (NTBA) copolymer gel particles decreased with increasing NTBA mole ratio, while Tv of NIPAM/N,N-dimethylacrylamide (NDMA) copolymer gel particles increased with increasing NDMA mole ratio [3].
| Evidence Dimension | Lower Critical Solution Temperature (LCST) or Volume Transition Temperature (Tv) Tuning Range |
|---|---|
| Target Compound Data | NIPAM copolymer LCST tunable from 32 °C to 45 °C via SA/SMA comonomer incorporation; composite LCST tunable from 34.0 °C to 41.8 °C via AAc incorporation |
| Comparator Or Baseline | NIPAM/NTBA copolymer Tv decreases with increasing NTBA mole ratio; NIPAM/NDMA copolymer Tv increases with increasing NDMA mole ratio |
| Quantified Difference | LCST elevation of up to +13 °C with SA/SMA comonomers; LCST elevation of +7.8 °C with 2.7% AAc comonomer; opposite directional effects for NTBA vs. NDMA comonomers |
| Conditions | Aqueous solution (water or phosphate-buffered saline); NIPAM-co-AAc grafted on polycarbonate support film; submicron copolymer gel particles measured via photon correlation spectroscopy |
Why This Matters
The ability to rationally tune LCST across a 13+ °C range enables precise matching of thermal response to specific application requirements (e.g., body temperature 37 °C triggering) without changing the core monomer platform.
- [1] Lin X, et al. Grafting of poly(N-isopropylacrylamide-co-acrylic acid) on micro-porous polycarbonate films: Regulating lower critical solution temperatures for drug controlled release. Journal of Membrane Science. 2011;379(1-2):330-340. View Source
- [2] Zhuang Y, Chen L, Zhu Z, Yang H. Preparation and separation function of N-isopropylacrylamide copolymer hydrogels. Polymers for Advanced Technologies. 2000;11(4):192-197. View Source
- [3] Wu C, Zhou S. Phase-Transition of Submicron Sized N-Alkylacrylamide-Derivative Copolymer Particles - Applicability of Photon-Correlation Spectroscopy. Polymer. 1997;38(14):3471-3476. View Source
